molecular formula C9H9NO3S B14878043 5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B14878043
M. Wt: 211.24 g/mol
InChI Key: KBTIGMQXUVSORN-UHFFFAOYSA-N
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Description

5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine derivatives under specific conditions. One common method involves heating 5-substituted thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring and a thiophene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

5-oxo-1-thiophen-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c11-7-4-3-6(9(12)13)10(7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13)

InChI Key

KBTIGMQXUVSORN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CS2

Origin of Product

United States

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